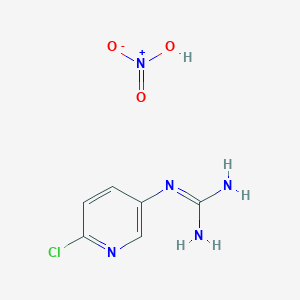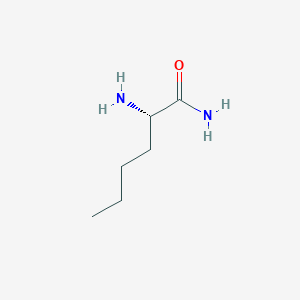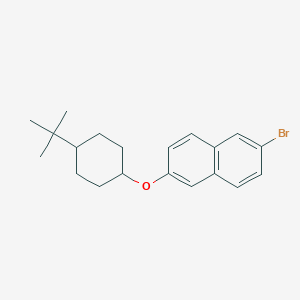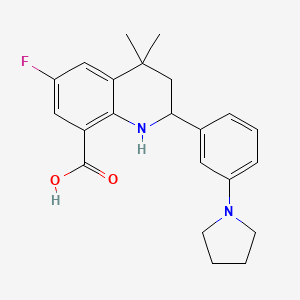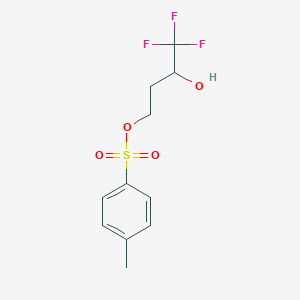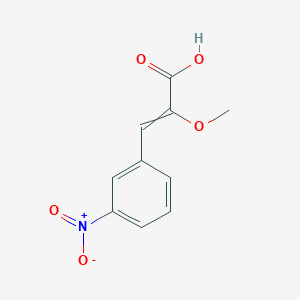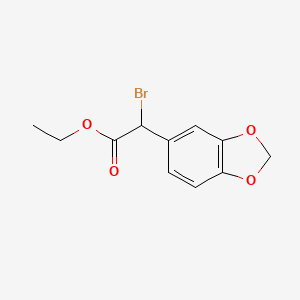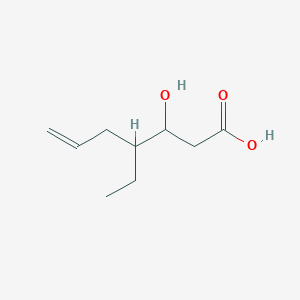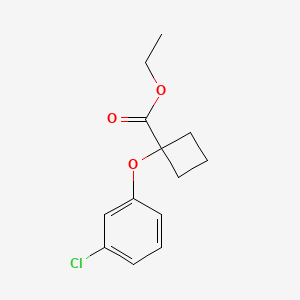
Ethyl 1-(3-chlorophenoxy)cyclobutane-1-carboxylate
Overview
Description
Ethyl 1-(3-chlorophenoxy)cyclobutane-1-carboxylate is an organic compound characterized by the presence of a cyclobutane ring, a carboxylate ester group, and a chlorophenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-chlorophenoxy)cyclobutane-1-carboxylate typically involves the esterification of 1-(3-chlorophenoxy)cyclobutanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Ethyl 1-(3-chlorophenoxy)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-chlorophenoxy)cyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclobutanecarboxylic acid: A precursor in the synthesis of Ethyl 1-(3-chlorophenoxy)cyclobutane-1-carboxylate.
Ethyl cyclobutanecarboxylate: Lacks the chlorophenoxy substituent, resulting in different chemical properties and reactivity.
1-(3-chlorophenoxy)cyclobutanecarboxylic acid: The acid form of the compound, used as an intermediate in its synthesis.
Uniqueness: this compound is unique due to the presence of both the cyclobutane ring and the chlorophenoxy group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H15ClO3 |
|---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
ethyl 1-(3-chlorophenoxy)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H15ClO3/c1-2-16-12(15)13(7-4-8-13)17-11-6-3-5-10(14)9-11/h3,5-6,9H,2,4,7-8H2,1H3 |
InChI Key |
JKXITWGBCUEPNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC1)OC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
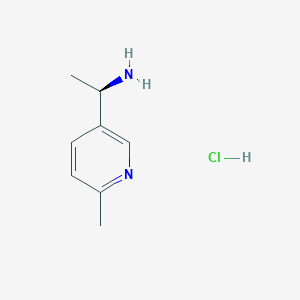
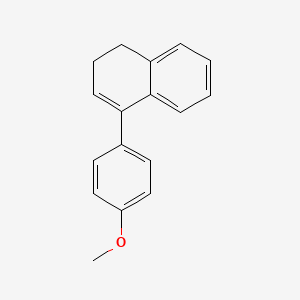
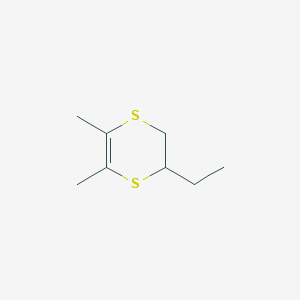

![tert-butyl N-[(cyclohex-3-en-1-yl)methyl]carbamate](/img/structure/B8596835.png)
